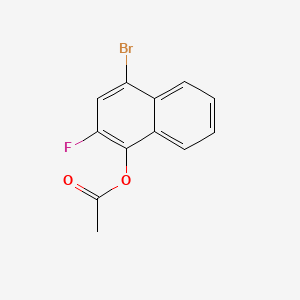
4-Bromo-2-fluoro-1-naphthyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-1-naphthyl Acetate is an organic compound that belongs to the class of naphthyl acetates. It is characterized by the presence of bromine and fluorine atoms attached to the naphthalene ring, which is further esterified with acetic acid. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-naphthyl Acetate typically involves the bromination and fluorination of naphthalene derivatives followed by esterification. One common method includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The brominated naphthalene is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Esterification: The resulting 4-bromo-2-fluoro-1-naphthol is esterified with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination processes followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthyl acetates are formed.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives like naphthols.
Hydrolysis Products: Naphthoic acid and ethanol.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-1-naphthyl Acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-1-naphthyl Acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Comparación Con Compuestos Similares
4-Bromo-1-naphthyl Acetate: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-1-naphthyl Acetate: Lacks the bromine atom, affecting its chemical properties and uses.
4-Chloro-2-fluoro-1-naphthyl Acetate: Contains chlorine instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 4-Bromo-2-fluoro-1-naphthyl Acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This dual substitution enhances its versatility in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C12H8BrFO2 |
|---|---|
Peso molecular |
283.09 g/mol |
Nombre IUPAC |
(4-bromo-2-fluoronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8BrFO2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
Clave InChI |
QUCJPBADRPDJKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


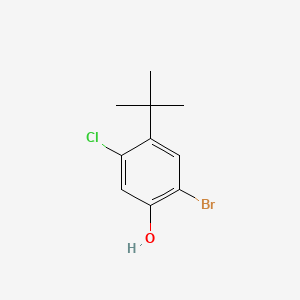

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)


![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

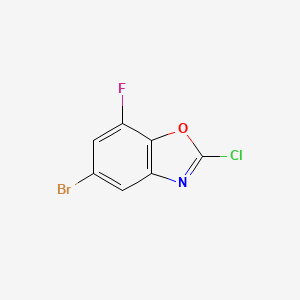
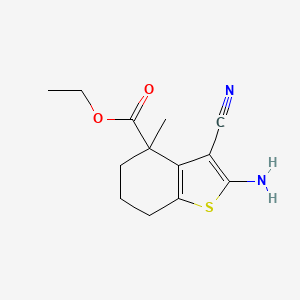

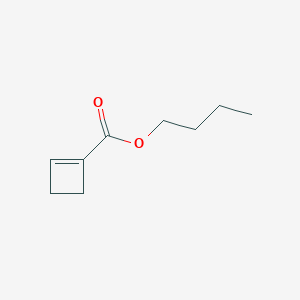


![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
